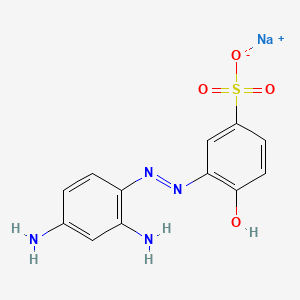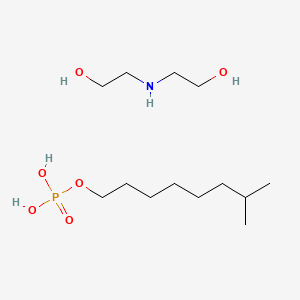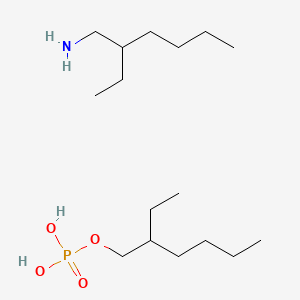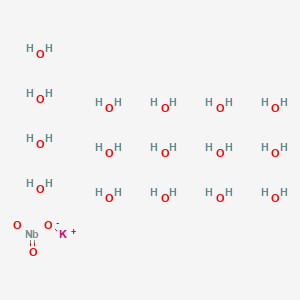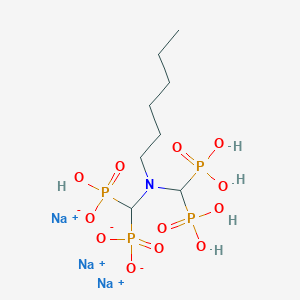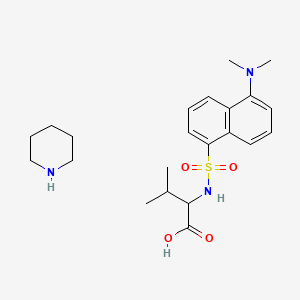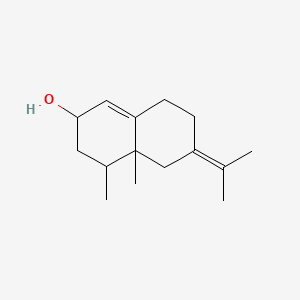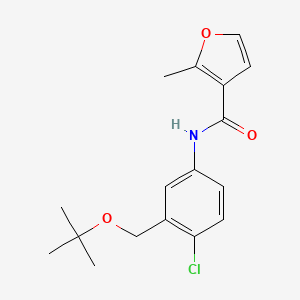
trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features additional functional groups, including an ethyl group, a fluoro group, and a pentylcyclohexyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The ethyl, fluoro, and pentylcyclohexyl groups can be introduced through various substitution reactions. For example, the fluoro group can be added via electrophilic fluorination, while the ethyl group can be introduced through Friedel-Crafts alkylation.
Final Assembly: The final compound is assembled by combining the functionalized biphenyl intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl:
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in biochemical assays and as a probe for studying molecular interactions.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: can be compared to other biphenyl derivatives, such as:
4-Ethylbiphenyl: Lacks the fluoro and pentylcyclohexyl groups, resulting in different chemical properties.
4-Fluorobiphenyl: Lacks the ethyl and pentylcyclohexyl groups, leading to distinct reactivity and applications.
4-Pentylcyclohexylbiphenyl: Lacks the ethyl and fluoro groups, affecting its physical and chemical behavior.
The unique combination of functional groups in trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl imparts specific properties that may be advantageous for certain applications, such as enhanced stability, reactivity, or biological activity.
Propiedades
Número CAS |
83171-54-4 |
|---|---|
Fórmula molecular |
C25H33F |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-ethyl-2-fluoro-1-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h10,13-18,20-21H,3-9,11-12H2,1-2H3 |
Clave InChI |
KOACYBYJGMVDEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


